2-(4-phenoxyphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
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Overview
Description
2-(4-phenoxyphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a complex organic compound with a unique structure that includes a phenoxyphenyl group and a tetrahydroisoindole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-phenoxyphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione can be achieved through several methods. One common approach involves the epoxidation of sulfur ylide and 4-phenoxybenzaldehyde to obtain 2-(4-phenoxyphenyl)oxirane. This intermediate is then subjected to further reactions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-phenoxyphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride.
Substitution: The phenoxy group can undergo substitution reactions with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include sulfur ylides, hydrogen peroxide, sodium borohydride, and various nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenoxyphenyl derivatives .
Scientific Research Applications
2-(4-phenoxyphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Mechanism of Action
The mechanism of action of 2-(4-phenoxyphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione involves its interaction with specific molecular targets. For example, it has been shown to interact with adenosine kinase, a key enzyme in the purine salvage pathway, leading to the hyperactivation of this enzyme . This interaction can result in various biological effects, including the inhibition of parasite growth in the case of antitrypanosomal activity .
Comparison with Similar Compounds
Similar Compounds
4-phenoxyphenyl)-2H-pyrazol-3-yl]morpholine: This compound exhibits similar antitrypanosomal activity and interacts with adenosine kinase.
N-(4-phenoxyphenyl)-2-[(pyridin-4-ylmethyl)amino]nicotinamide: This compound has been studied for its potential therapeutic applications and shares structural similarities with 2-(4-phenoxyphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione.
Uniqueness
The uniqueness of this compound lies in its specific structural features and its ability to interact with molecular targets such as adenosine kinase. This makes it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C21H17NO3 |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
4-(4-phenoxyphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
InChI |
InChI=1S/C21H17NO3/c23-20-18-13-6-7-14(12-13)19(18)21(24)22(20)15-8-10-17(11-9-15)25-16-4-2-1-3-5-16/h1-11,13-14,18-19H,12H2 |
InChI Key |
WRMKUJGQZUHHSR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)OC5=CC=CC=C5 |
Origin of Product |
United States |
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